molecular formula C12H10N2O3 B15204048 1-benzyl-5-nitropyridin-2(1H)-one CAS No. 59892-44-3

1-benzyl-5-nitropyridin-2(1H)-one

Cat. No.: B15204048
CAS No.: 59892-44-3
M. Wt: 230.22 g/mol
InChI Key: PSEMHQVFVHHFBK-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is characterized by a benzyl group attached to a dihydropyridinone ring, which is further substituted with a nitro group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable pyridine derivative, followed by nitration to introduce the nitro group at the desired position . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and dihydropyridinone moieties can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-5-nitro-1,4-dihydropyridin-2-one: This compound differs in the position of the nitro group and the degree of hydrogenation of the pyridine ring.

    1-Benzyl-5-nitro-2,3-dihydropyridin-2-one: This compound has a different substitution pattern on the pyridine ring.

The uniqueness of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-benzyl-5-nitropyridin-2(1H)-one , also known by its CAS number 59892-44-3, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC12_{12}H10_{10}N2_{2}O3_{3}
Molecular Weight230.22 g/mol
IUPAC NameThis compound
CAS Number59892-44-3

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group in its structure may contribute to its reactivity and biological effects through the formation of reactive oxygen species (ROS) and other intermediates, which can influence cellular signaling pathways.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections. For instance, a study reported that derivatives of nitropyridine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases . The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various chronic diseases .

Case Studies

Case Study 1: Antimicrobial Activity
In a comparative study, researchers synthesized various nitro derivatives and tested their antimicrobial efficacy. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against specific bacterial strains .

Case Study 2: Anti-inflammatory Mechanism
A recent study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in paw edema and inflammatory markers compared to the control group, highlighting its therapeutic potential in inflammatory conditions .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. Notably:

  • Synthesis Improvements : Advances in synthetic methodologies have led to more efficient production processes for this compound, allowing for better yield and purity .
  • Structure-Activity Relationship (SAR) : Studies investigating SAR have provided insights into how modifications to the nitro group or benzyl moiety can enhance biological activity, thereby guiding future drug design efforts .

Properties

CAS No.

59892-44-3

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-benzyl-5-nitropyridin-2-one

InChI

InChI=1S/C12H10N2O3/c15-12-7-6-11(14(16)17)9-13(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

PSEMHQVFVHHFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)[N+](=O)[O-]

Origin of Product

United States

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